molecular formula C19H27N3O B13991313 4-[3-[(4-Ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-5-yl]piperidine CAS No. 442877-29-4

4-[3-[(4-Ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-5-yl]piperidine

Cat. No.: B13991313
CAS No.: 442877-29-4
M. Wt: 313.4 g/mol
InChI Key: KCEWMNHOPVJEDK-UHFFFAOYSA-N
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Description

4-[3-[(4-Ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-5-yl]piperidine is a complex organic compound that belongs to the class of pyrazoles and piperidines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a pyrazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[(4-Ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-5-yl]piperidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the ethoxyphenyl group and the piperidine ring. Common reagents used in these reactions include ethyl bromide, hydrazine hydrate, and piperidine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-[(4-Ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-5-yl]piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups. Reagents like halogens, acids, and bases are typically used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, acids, bases, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-[3-[(4-Ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-5-yl]piperidine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[3-[(4-Ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-5-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-[(4-Ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-5-yl]piperidine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

CAS No.

442877-29-4

Molecular Formula

C19H27N3O

Molecular Weight

313.4 g/mol

IUPAC Name

4-[5-[(4-ethoxyphenyl)methyl]-2-ethylpyrazol-3-yl]piperidine

InChI

InChI=1S/C19H27N3O/c1-3-22-19(16-9-11-20-12-10-16)14-17(21-22)13-15-5-7-18(8-6-15)23-4-2/h5-8,14,16,20H,3-4,9-13H2,1-2H3

InChI Key

KCEWMNHOPVJEDK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)CC2=CC=C(C=C2)OCC)C3CCNCC3

Origin of Product

United States

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